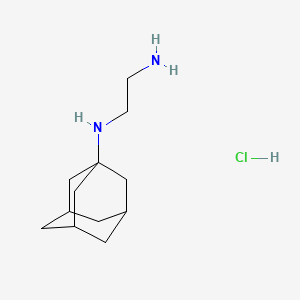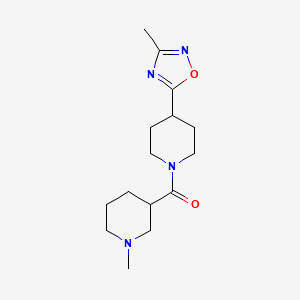![molecular formula C15H12N4O3 B2653570 2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-68-1](/img/structure/B2653570.png)
2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is a common feature in many biologically active compounds . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include being colorless crystalline compounds with sharp melting points . They are slightly soluble at room temperature in DMF and DMSO and practically insoluble in H2O .Aplicaciones Científicas De Investigación
Analgesic Properties Enhancement
Researchers have explored the modification of the pyridine moiety in similar compounds to enhance their biological properties, specifically their analgesic properties. One study focused on the methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. This modification led to increased biological activity in para-substituted derivatives, suggesting a potential pathway to develop new analgesics with improved efficacy (Ukrainets et al., 2015).
Diuretic Properties
Another area of research has been the preparation of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to study their structure-biological activity relationship, specifically their diuretic properties. Comparative analyses of these properties and those of structurally similar compounds were conducted, indicating the potential for these compounds in the development of diuretic agents (Ukrainets et al., 2008).
Antitumor Activity
A novel series of compounds related to our chemical of interest, 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, were designed and synthesized as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis. These compounds showed micromolar to submicromolar antiproliferative potencies against a panel of tumor cell lines, suggesting their potential as multitargeted antifolate agents for cancer treatment (Liu et al., 2015).
Photocatalytic Degradation
The photocatalytic degradation of pyridine, a component of the chemical structure of many pesticides and related compounds, was more rapid over TiO2 than benzamide. This study, while not directly involving our compound of interest, underscores the relevance of pyridine ring structures in environmental chemistry and potential applications in the degradation of noxious chemicals (Maillard-Dupuy et al., 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-13(17-9-10-4-6-16-7-5-10)12-14(21)18-11-3-1-2-8-19(11)15(12)22/h1-8,21H,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXCMRSWDLOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)
![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)
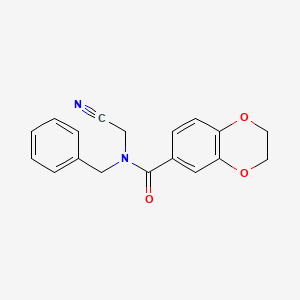
![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
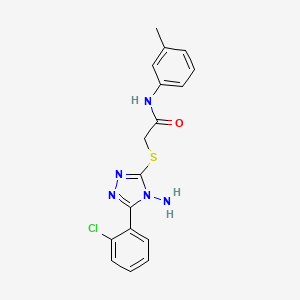
![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)
![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)
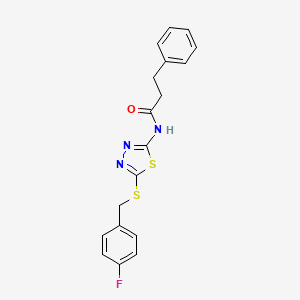
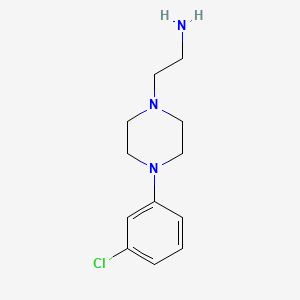
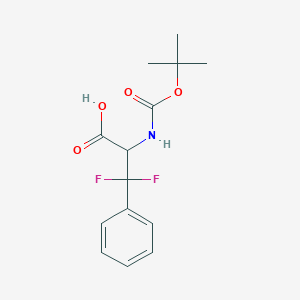
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2653507.png)
